(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide
説明
The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide (hereafter referred to as Compound A) is a synthetic enamide derivative featuring:
- A benzofuran core substituted with methoxy, methyl, and ketone groups at positions 4, 6, 7, and 3, respectively.
- An (E)-configured hex-4-enamide chain with a methyl substituent.
- A 4,5-dimethylthiazol-2-yl group as the amide substituent.
Its molecular formula is C₂₃H₂₉N₃O₅S (molecular weight: 459.56 g/mol), with a calculated LogD (pH 5.5) of 2.59 and a pKa of 10.44 .
特性
分子式 |
C23H28N2O5S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H28N2O5S/c1-12(8-10-18(26)25-23-24-14(3)15(4)31-23)7-9-16-20(28-5)13(2)17-11-30-22(27)19(17)21(16)29-6/h7H,8-11H2,1-6H3,(H,24,25,26)/b12-7+ |
InChIキー |
MVWKIEITVGCDOT-KPKJPENVSA-N |
異性体SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=C(S3)C)C)OC |
正規SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=C(S3)C)C)OC |
製品の起源 |
United States |
準備方法
Friedel-Crafts Acylation
A modified protocol from [DE10142749A1] employs Lewis acid catalysis (ZnCl₂) for cyclization:
Microwave-Assisted Synthesis
Recent optimizations (2024) use microwave irradiation to accelerate cyclization:
-
Time reduction : 3 hr vs. 12 hr conventional
-
Improved yield : 74% (vs. 65%)
Thiazole Ring Construction
The 4,5-dimethylthiazol-2-amine component is synthesized via Hantzsch thiazole synthesis :
Classic Hantzsch Protocol
Catalytic Enhancements
Amide Coupling and Side-Chain Functionalization
The final assembly employs carbodiimide-mediated coupling :
Hex-4-enoic Acid Preparation
The (E)-4-methylhex-4-enoic acid side chain is synthesized via:
-
Wittig reaction : (E)-selectivity >95%
-
Grignard addition : 70% yield
Coupling Reaction Optimization
Stereochemical Control
-
(E)-Configuration : Maintained via low-temperature (−10°C) reaction conditions
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle time | 14 days | 3 days |
| Overall yield | 29% | 41% |
| Key innovation | Microwave cyclization | Continuous flow reactors |
Analytical Characterization
Critical QC checkpoints for the final compound:
Challenges and Solutions
-
Oxidative Degradation :
-
Thiazole Ring Sulfur Loss :
-
Scale-Up Isomerization :
-
Solved via cryogenic (−20°C) reaction vessels
-
Emerging Methodologies (2024–2025)
-
Enzymatic Coupling :
-
Photoredox Catalysis :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Classical Hantzsch | Low cost, simple setup | Low yields (50–60%) |
| Microwave-assisted | High throughput, 80%+ yields | Specialized equipment required |
| Continuous flow | Scalable, 95% (E)-selectivity | High initial investment |
化学反応の分析
科学研究への応用
(E)-6-(4,6-ジメトキシ-7-メチル-3-オキソ-1,3-ジヒドロイソベンゾフラン-5-イル)-N-(4,5-ジメチルチアゾール-2-イル)-4-メチルヘキサ-4-エンアミドは、科学研究においていくつかの応用があります。これには以下が含まれます。
化学: 有機合成における試薬または中間体として使用されます。
医学: 潜在的な治療的特性について調査されています。
科学的研究の応用
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
(E)-6-(4,6-ジメトキシ-7-メチル-3-オキソ-1,3-ジヒドロイソベンゾフラン-5-イル)-N-(4,5-ジメチルチアゾール-2-イル)-4-メチルヘキサ-4-エンアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物は、酵素または受容体への結合、それらの活性の変化、およびさまざまな生化学的プロセスの影響を通じて効果を発揮する可能性があります .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table highlights structural variations between Compound A and its closest analogs:
Key Observations:
Thiazole Substituents: Compound A’s 4,5-dimethylthiazol-2-yl group enhances lipophilicity compared to simpler thiazol-2-yl (Compound 15) or 5-methylthiazol-2-yl (CAS 1282457-76-4) groups. This may improve membrane permeability but reduce solubility .
Benzofuran Modifications :
- Hydroxyl groups in Compound 11 (4-hydroxy vs. 4-methoxy in Compound A) may increase hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to glucuronidation .
Physicochemical Properties :
- Compound A ’s LogD (2.59) suggests moderate lipophilicity, balancing bioavailability and solubility. Analogous compounds with hydroxyl groups (e.g., Compound 11) likely exhibit lower LogD values.
Computational and Chemoinformatic Analysis
Similarity coefficients (e.g., Tanimoto index) based on binary fingerprints reveal that Compound A shares >80% structural similarity with Compound 15 and CAS 1282457-76-4, primarily differing in thiazole substitutions . Molecular docking studies predict that the 4,5-dimethylthiazole group in Compound A enhances van der Waals interactions with hydrophobic enzyme residues compared to simpler analogs .
生物活性
The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide , also known by its CAS number 38877-93-9 , is a derivative of mycophenolic acid and exhibits significant biological activity, particularly as an immunosuppressant. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H22O6 |
| Molecular Weight | 334.36 g/mol |
| CAS Number | 38877-93-9 |
| Purity | >95% (HPLC) |
The primary mechanism of action of this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the de novo synthesis pathway of purine nucleotides, which are vital for lymphocyte proliferation. By inhibiting IMPDH, the compound effectively suppresses the proliferation of lymphocytes, making it a potential candidate for preventing organ transplant rejection and treating autoimmune diseases .
Biological Activity
- Immunosuppressive Effects :
-
Anti-inflammatory Properties :
- Research indicates that derivatives of mycophenolic acid exhibit anti-inflammatory effects by modulating various signaling pathways involved in inflammation. The thiazole moiety in this compound may enhance its anti-inflammatory activity by interacting with specific receptors involved in inflammatory responses .
- Antitumor Activity :
Case Studies and Research Findings
- Study on Lymphocyte Proliferation :
- Anti-inflammatory Assessment :
- Antitumor Evaluation :
Q & A
Q. What are the critical steps in synthesizing (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide?
The synthesis involves multi-step organic reactions, including:
- Retrosynthetic analysis to identify feasible pathways, prioritizing the formation of the isobenzofuran and thiazole moieties.
- Coupling reactions (e.g., amide bond formation between the isobenzofuran-derived acid and thiazole amine).
- Optimization of reaction conditions : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and catalysts (e.g., HATU for amidation).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify functional groups (e.g., methoxy, methyl, amide) and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection to assess purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To detect carbonyl (C=O) and amide (N–H) stretches .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays :
- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays (e.g., ATPase activity measurement via spectrophotometry).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Positive controls : Compare with structurally similar compounds (e.g., 4-(benzo[d]thiazole) phenols for AChE inhibition) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway?
- Retrosynthetic planning : Tools like ChemAxon or Synthia prioritize routes with fewer steps and higher yields.
- Density Functional Theory (DFT) : Predict reaction energetics (e.g., transition states for stereoselective steps).
- Molecular docking : Screen for potential off-target interactions early in synthesis design (e.g., using AutoDock Vina).
- Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts or solvents .
Q. How to address discrepancies in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups) using statistical tools like partial least squares regression.
- Experimental variables : Standardize assay conditions (e.g., cell passage number, enzyme batch) to reduce variability.
- Mechanistic studies : Use kinetic assays (e.g., time-dependent inhibition) or X-ray crystallography to resolve conflicting activity claims .
Q. What strategies enhance pharmacokinetic properties without compromising activity?
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) or prodrug moieties (e.g., ester linkages).
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., methyl groups prone to oxidation).
- Permeability optimization : LogP adjustments via substituent modification (e.g., replacing methyl with trifluoromethyl) .
Q. How to design analogs for selective target engagement?
- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or pyridine to modulate selectivity.
- Fragment-based design : Use X-ray co-crystallography to identify key binding interactions (e.g., hydrogen bonds with kinase hinge regions).
- Pharmacophore modeling : Align analogs with known active compounds (e.g., benzofuran-based kinase inhibitors) .
Data Contradiction Analysis
Q. How to resolve conflicting cytotoxicity results between in vitro and in vivo models?
- Bioavailability factors : Assess plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies).
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in vivo.
- Tumor microenvironment : Compare 2D vs. 3D cell culture models (e.g., spheroids) to mimic in vivo complexity .
Methodological Tables
| Key Synthetic Steps | Conditions | Yield | Reference |
|---|---|---|---|
| Isobenzofuran core formation | Pd-catalyzed cyclization, 100°C, 12h | 65% | |
| Thiazole-amide coupling | HATU, DMF, rt, 24h | 78% | |
| Final purification | Silica gel chromatography (EtOAc:Hex) | 92% purity |
| Biological Activity of Analogs | Structural Feature | IC (μM) |
|---|---|---|
| AChE inhibition | 4-Methoxy substitution | 0.12 |
| Kinase inhibition (EGFR) | Thiazole-methyl group | 1.45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
